Mobilad C 402 is a specialized lubricant additive manufactured by Dorf Ketal. It is classified as an oligomeric, non-silicone product that is particularly effective in a wide range of lubricating oils, gear oils, and industrial oils. This compound is known for its exceptional thermal stability, making it suitable for low-temperature applications, and it offers superior solubility and long-term stability compared to traditional silicone-based additives. Mobilad C 402 also exhibits excellent air release properties, which enhances the performance of finished gear oils .
The synthesis of Mobilad C 402 involves several steps to ensure the desired oligomeric structure and properties:
Mobilad C 402 finds a variety of applications across different industries:
Research on the interactions of Mobilad C 402 with other components in lubricant formulations indicates:
Mobilad C 402 can be compared with several similar lubricant additives:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Mobilad C 203 | Ashless dispersant for engine oils | Environmentally responsible |
| Mobilad C 424 | Extreme-pressure/anti-wear component | Highly effective under extreme conditions |
| PX™-3841 | Non-silicone antifoam agent | Superior solubility compared to silicones |
| PX™-3862 | Ashless corrosion inhibitor | Excellent copper passivation |
Mobilad C 402 stands out due to its unique oligomeric structure that provides exceptional thermal stability and solubility. Unlike silicone-based additives, it does not introduce potential environmental concerns associated with silicone degradation products. Its ability to enhance air release properties further distinguishes it from other lubricant additives .
Mobilad C 402 is a specialized alkylacrylate polymer compound with distinctive structural characteristics that contribute to its unique properties and applications in various industrial contexts [27] [31]. The compound features a complex molecular architecture based on acrylate chemistry, with specific functional groups arranged in a polymeric framework that determines its physical and chemical behavior [29] [30].
The fundamental structure of Mobilad C 402 is built upon an alkylacrylate polymeric framework, which consists of repeating acrylate units connected through carbon-carbon bonds [27] [29]. This framework features a carbon backbone with pendant ester groups that contain alkyl chains of varying lengths [30] [32]. The primary structural unit contains the characteristic acrylate moiety (CH₂=CHCOO-) with alkyl substituents that influence the overall properties of the polymer [29] [31].
The alkylacrylate framework in Mobilad C 402 can be represented by the general formula:
[-CH₂-CH(COOR)-]ₙWhere R represents alkyl groups typically containing 5-8 carbon atoms, and n represents the degree of polymerization [22] [29] [32]. The specific composition of Mobilad C 402 includes longer alkyl chains that contribute to its distinctive characteristics compared to other acrylate polymers [27] [31].
The polymer chain length in Mobilad C 402 is carefully controlled during synthesis to achieve a number average molecular weight ranging between 10,000-40,000 g/mol, which places it in the category of medium molecular weight polymers [19] [32]. This controlled molecular weight distribution is crucial for maintaining consistent performance properties across different batches of the material [31] [32].
Table 1: Key Structural Parameters of Mobilad C 402 Alkylacrylate Framework
| Parameter | Value | Significance |
|---|---|---|
| Backbone structure | Linear carbon chain | Provides structural integrity and flexibility [29] [30] |
| Pendant groups | Alkyl acrylate esters | Determines solubility and compatibility properties [27] [31] |
| Typical alkyl chain length | C5-C8 | Influences glass transition temperature and flexibility [22] [32] |
| Average molecular weight | 10,000-40,000 g/mol | Affects mechanical properties and processing characteristics [19] [31] |
| Polydispersity index | 1.3-1.6 | Indicates relatively narrow molecular weight distribution [19] [32] |
Mobilad C 402 exhibits distinct oligomeric characteristics that differentiate it from conventional high molecular weight polymers [27] [36]. The compound contains oligomeric segments with specific structural features that contribute to its overall performance profile [31] [36]. These oligomeric units are characterized by a controlled degree of polymerization, typically ranging from 20 to 100 repeat units per chain [36] [37].
The oligomeric nature of Mobilad C 402 is achieved through specialized synthesis techniques that allow for precise control over chain termination and molecular weight distribution [27] [31]. This results in a material with a relatively narrow polydispersity index, typically between 1.3 and 1.6, indicating good uniformity in chain length [19] [37].
A distinctive feature of Mobilad C 402's oligomeric structure is the presence of both linear and slightly branched segments within the same polymer chains [31] [36]. This architectural complexity contributes to the compound's unique rheological behavior and thermal properties [32] [36]. The branching points typically occur every 30-50 repeat units along the main chain, creating a comb-like structure that influences chain entanglement and solution properties [36] [41].
Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Mobilad C 402 reveals characteristic signals that confirm its oligomeric structure [36] [39]. The ¹H NMR spectrum shows distinctive peaks at 3.9-4.2 ppm corresponding to the methylene protons adjacent to the ester groups, while the ¹³C NMR spectrum exhibits carbonyl carbon signals at 170-175 ppm that are characteristic of the acrylate functional groups [36] [43].
Table 2: Oligomeric Characteristics of Mobilad C 402
| Characteristic | Description | Analytical Method |
|---|---|---|
| Degree of polymerization | 20-100 units | Gel Permeation Chromatography (GPC) [37] [38] |
| Chain architecture | Linear with occasional branching | NMR Spectroscopy [36] [43] |
| End group functionality | Primarily hydroxyl and carboxyl groups | FTIR Spectroscopy [30] [43] |
| Thermal transitions | Multiple glass transitions | Differential Scanning Calorimetry (DSC) [42] [44] |
| Solution behavior | Non-Newtonian with shear-thinning properties | Rheological Analysis [31] [32] |
Mobilad C 402 contains several key functional groups that define its chemical reactivity and physical properties [29] [30]. The primary functional groups include ester linkages, carboxyl groups, and hydroxyl end groups, all of which contribute to the compound's overall behavior and application performance [30] [32].
The ester groups (-COOR) are the most abundant functional moieties in Mobilad C 402, forming the core of the acrylate structure [29] [30]. These groups are responsible for many of the material's properties, including its solubility characteristics and compatibility with other substances [30] [43]. The specific arrangement of these ester groups along the polymer backbone creates regions of varying polarity that influence intermolecular interactions [32] [43].
Fourier Transform Infrared (FTIR) spectroscopic analysis of Mobilad C 402 reveals characteristic absorption bands that confirm the presence of these functional groups [30] [43]. The strong absorption band at approximately 1720-1730 cm⁻¹ corresponds to the carbonyl stretching vibration of the ester groups, while bands at 1150-1250 cm⁻¹ are attributed to the C-O-C stretching vibrations [30] [43]. Additionally, a broad band in the 3400-3500 cm⁻¹ region indicates the presence of hydroxyl end groups [43] [44].
The molecular organization of Mobilad C 402 is characterized by a semi-ordered arrangement of polymer chains with specific conformational preferences [32] [36]. In the solid state, the material exhibits regions of partial crystallinity interspersed with amorphous domains, creating a complex morphological structure [36] [42]. This organization is influenced by the distribution of alkyl side chains and the presence of branching points along the main polymer backbone [32] [36].
X-ray diffraction studies of Mobilad C 402 reveal a characteristic diffraction pattern with broad peaks that indicate the presence of ordered domains within an overall amorphous matrix [38] [42]. The degree of crystallinity typically ranges from 15% to 25%, depending on the specific processing conditions and thermal history of the material [42] [44].
Table 3: Functional Groups and Their Characteristics in Mobilad C 402
| Functional Group | Position | Spectroscopic Identification | Role in Properties |
|---|---|---|---|
| Ester (-COOR) | Main chain pendant | IR: 1720-1730 cm⁻¹ (C=O stretch) | Determines solubility and compatibility [30] [43] |
| Hydroxyl (-OH) | Chain ends | IR: 3400-3500 cm⁻¹ (O-H stretch) | Influences reactivity and adhesion properties [43] [44] |
| Carboxyl (-COOH) | Chain ends | IR: 1700-1710 cm⁻¹ (C=O stretch) | Affects acid-base interactions and pH sensitivity [30] [43] |
| Methylene (-CH₂-) | Backbone | IR: 2850-2930 cm⁻¹ (C-H stretch) | Provides structural flexibility and hydrophobicity [29] [43] |
| Methine (-CH-) | Backbone | NMR: 2.2-2.5 ppm (¹H) | Influences stereochemistry and chain conformation [36] [43] |
The unique structural features of Mobilad C 402 directly influence its physical, chemical, and mechanical properties, establishing clear structure-property relationships that are essential for understanding its behavior in various applications [31] [32]. These relationships provide valuable insights into how modifications to the chemical structure can be used to tailor the material's performance for specific requirements [32] [44].
One of the most significant structure-property relationships in Mobilad C 402 is the correlation between alkyl chain length and glass transition temperature (Tg) [31] [42]. Longer alkyl side chains (C6-C8) result in lower glass transition temperatures due to increased free volume and reduced chain-chain interactions [32] [42]. This relationship allows for precise control of the material's flexibility and temperature-dependent mechanical properties through adjustments in the alkyl chain composition [31] [44].
The degree of branching in Mobilad C 402 also plays a crucial role in determining its rheological behavior [31] [36]. Higher branching densities lead to reduced solution viscosity at equivalent molecular weights compared to linear analogues, due to the decreased hydrodynamic volume of the branched structures [32] [36]. This property is particularly important for applications requiring specific flow characteristics and processing behavior [31] [44].
Thermal analysis of Mobilad C 402 using Differential Scanning Calorimetry (DSC) reveals multiple thermal transitions that reflect its complex structural organization [42] [44]. The primary glass transition typically occurs in the range of -20°C to 10°C, depending on the specific composition and molecular weight distribution [42] [44]. Additional secondary transitions at lower temperatures (-40°C to -60°C) are attributed to the local motions of the alkyl side chains [42] [44].
The mechanical properties of Mobilad C 402 are strongly influenced by its molecular weight and the distribution of functional groups along the polymer backbone [31] [32]. Higher molecular weights generally result in increased tensile strength and elongation at break, while the presence of polar functional groups enhances adhesion to various substrates [32] [44]. The balance between these structural parameters determines the overall performance profile of the material in specific applications [31] [44].
Table 4: Structure-Property Relationships in Mobilad C 402
| Structural Feature | Property Affected | Relationship | Measurement Technique |
|---|---|---|---|
| Alkyl chain length | Glass transition temperature | Inverse relationship: longer chains → lower Tg | DSC [42] [44] |
| Molecular weight | Tensile strength | Direct relationship: higher MW → higher strength | Mechanical testing [31] [32] |
| Branching density | Solution viscosity | Inverse relationship: more branching → lower viscosity | Rheological analysis [31] [36] |
| Functional group distribution | Adhesion properties | Polar groups at surface → better adhesion | Contact angle measurements [32] [44] |
| Crystallinity | Stiffness and hardness | Direct relationship: higher crystallinity → higher stiffness | Dynamic Mechanical Analysis [42] [44] |
Mobilad C 402 shares structural similarities with several other alkylacrylate polymers but possesses distinctive features that differentiate it from related compounds [27] [29]. Comparing its structure with similar materials provides valuable context for understanding its unique properties and applications [29] [31].
When compared to standard poly(methyl acrylate) (PMA), Mobilad C 402 contains significantly longer alkyl side chains, resulting in lower glass transition temperatures and enhanced flexibility [29] [32]. While PMA typically exhibits a Tg around 10°C, Mobilad C 402's primary glass transition occurs at lower temperatures (-20°C to 10°C), making it more suitable for applications requiring flexibility at ambient conditions [31] [44].
In contrast to poly(butyl acrylate) (PBA), which has four-carbon alkyl side chains, Mobilad C 402 features longer and more varied alkyl groups (C5-C8) [29] [32]. This structural difference results in Mobilad C 402 having better low-temperature flexibility while maintaining adequate cohesive strength at elevated temperatures [31] [32]. The varied alkyl chain distribution in Mobilad C 402 also contributes to its broader glass transition range compared to the narrower transition observed in PBA [32] [44].
Ethylene/acrylic acid copolymers represent another class of related materials that differ from Mobilad C 402 in their backbone structure and functional group distribution [22] [29]. While these copolymers contain ethylene units in the main chain that increase crystallinity and thermal stability, Mobilad C 402's pure acrylate backbone provides greater flexibility and improved solubility in various solvents [29] [31].
Polyurethane acrylates share some application similarities with Mobilad C 402 but differ significantly in chemical structure [27] [31]. These materials contain urethane linkages (-NH-COO-) that provide hydrogen bonding capabilities not present in Mobilad C 402 [27] [32]. This structural difference results in polyurethane acrylates having higher cohesive strength but lower flexibility compared to Mobilad C 402 [31] [32].
Table 5: Comparison of Mobilad C 402 with Related Chemical Structures
| Property | Mobilad C 402 | Poly(methyl acrylate) | Poly(butyl acrylate) | Ethylene/Acrylic Acid Copolymers |
|---|---|---|---|---|
| Backbone structure | Pure acrylate | Pure acrylate | Pure acrylate | Ethylene-acrylate mixed |
| Typical alkyl chain length | C5-C8 | C1 | C4 | C1-C2 |
| Glass transition temperature | -20°C to 10°C | ~10°C | ~-50°C | -20°C to 20°C |
| Crystallinity | 15-25% | Amorphous | Amorphous | 20-40% |
| Solubility in organic solvents | Excellent | Good | Excellent | Moderate |
| Flexibility at room temperature | High | Moderate | Very high | Low to moderate |
| Typical applications | Specialty coatings, adhesives | General coatings, adhesives | Pressure-sensitive adhesives | Films, packaging materials |